Cas no 2649081-04-7 (2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene)

2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene Chemical and Physical Properties
Names and Identifiers
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- 2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene
- EN300-1805288
- 2649081-04-7
-
- Inchi: 1S/C15H13NO2/c1-18-14-5-3-11-8-13(4-2-12(11)9-14)15(6-7-15)16-10-17/h2-5,8-9H,6-7H2,1H3
- InChI Key: DYVFLQKOMAZOIJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)C=CC(=C2)C1(CC1)N=C=O
Computed Properties
- Exact Mass: 239.094628657g/mol
- Monoisotopic Mass: 239.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7Ų
- XLogP3: 4.2
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805288-0.05g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1805288-0.1g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1805288-10g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1805288-1g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1805288-0.5g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1805288-1.0g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 1g |
$986.0 | 2023-05-23 | ||
Enamine | EN300-1805288-2.5g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1805288-0.25g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1805288-5.0g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 5g |
$2858.0 | 2023-05-23 | ||
Enamine | EN300-1805288-5g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 5g |
$2858.0 | 2023-09-19 |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene Related Literature
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
Additional information on 2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene
Introduction to 2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene (CAS No. 2649081-04-7)
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene, identified by its Chemical Abstracts Service (CAS) number 2649081-04-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of naphthalene derivatives, characterized by its unique structural motif that combines a methoxy group at the 6-position with an isocyanate functional group attached to a cyclopropyl ring. The presence of these distinct functional groups imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The isocyanate group (–NCO) is a highly reactive moiety that participates in a wide range of chemical transformations, including condensation reactions with nucleophiles, polymerization processes, and the formation of urea or carbamate derivatives. In pharmaceutical applications, isocyanates are often employed as key building blocks in the synthesis of heterocyclic compounds, which are prevalent in many drug candidates. The cyclopropyl ring, on the other hand, introduces steric and electronic effects that can influence the overall properties of the molecule, such as its binding affinity to biological targets and its metabolic stability.
The methoxy group (–OCH₃) at the 6-position of the naphthalene core serves multiple purposes. It acts as an electron-donating group, which can modulate the electronic properties of the aromatic system and enhance interactions with electron-deficient centers in biological targets. Additionally, the methoxy group can improve solubility and metabolic profiles of drug-like molecules, making it a favorable substituent in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled more efficient and scalable preparations of 2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been instrumental in constructing complex molecular architectures featuring this core structure. These methods not only enhance yield but also allow for greater functional diversity, opening up new avenues for drug discovery and material innovation.
In the realm of pharmaceutical research, 2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene has been explored as a precursor for developing novel therapeutic agents. Its structural features make it amenable to modifications that can target specific biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes that play critical roles in disease progression. The versatility of its functional groups allows chemists to fine-tune both potency and selectivity by introducing additional substituents or exploring different derivatization strategies.
Moreover, the compound's reactivity with nucleophiles has been leveraged in polymer science applications. Isocyanates are well-known for their ability to undergo polyaddition reactions with polyols or amines, leading to the formation of polyurethanes and polyureas. The incorporation of 2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene into these polymers can impart unique properties such as enhanced thermal stability or biodegradability, making them suitable for use in coatings, adhesives, or biomedical devices.
The synthesis and application of 2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene also highlight the importance of computational chemistry in modern drug discovery. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. By simulating these interactions computationally, researchers can identify potential lead compounds more rapidly and prioritize experimental efforts based on predicted binding affinities.
As our understanding of molecular interactions continues to evolve, so too does our ability to harness compounds like 2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene for therapeutic purposes. The integration of machine learning algorithms into drug design pipelines has further accelerated the discovery process by enabling high-throughput virtual screening and de novo molecule generation. These cutting-edge approaches complement traditional synthetic strategies by providing insights into structural optimization that would be impractical to achieve through experimental alone.
In conclusion,2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene (CAS No. 2649081-04-7) represents a fascinating example of how structural complexity can be leveraged to develop innovative solutions across multiple disciplines. Its unique combination of functional groups offers unparalleled opportunities for both academic research and industrial applications. As new synthetic tools emerge alongside advances in computational chemistry,this compound will undoubtedly continue to play an important role in shaping future developments within pharmaceuticals,biochemistry,polymer science,and beyond.
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